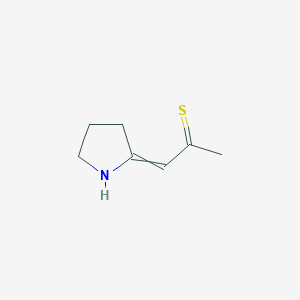
1-(Pyrrolidin-2-ylidene)-2-propanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-2-ylidene)-2-propanethione is a compound that belongs to the class of pyrrolidin-2-ylidene derivatives. These compounds are known for their unique structural features and potential applications in various fields of chemistry and biology. The presence of the pyrrolidin-2-ylidene moiety imparts specific chemical properties that make this compound interesting for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-2-ylidene)-2-propanethione can be achieved through various synthetic routes. One common method involves the use of hydrogen-bond-assisted azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes. This reaction affords a diastereoselective synthesis of highly substituted pyrrolidin-2-ylidene derivatives . The reaction typically takes place in refluxing 1-propanol in the presence of excess triethylamine (Et3N) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
1-(Pyrrolidin-2-ylidene)-2-propanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(Pyrrolidin-2-ylidene)-2-propanethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(Pyrrolidin-2-ylidene)-2-propanethione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with different reactivity and applications.
Pyrrolidine-2,5-dione: Another related compound with distinct chemical properties.
Prolinol: A derivative of pyrrolidine with unique biological activity.
Uniqueness
1-(Pyrrolidin-2-ylidene)-2-propanethione is unique due to its specific structural features and the presence of the propanethione moiety.
特性
分子式 |
C7H11NS |
|---|---|
分子量 |
141.24 g/mol |
IUPAC名 |
1-pyrrolidin-2-ylidenepropane-2-thione |
InChI |
InChI=1S/C7H11NS/c1-6(9)5-7-3-2-4-8-7/h5,8H,2-4H2,1H3 |
InChIキー |
BEHAPUCAMINSEI-UHFFFAOYSA-N |
正規SMILES |
CC(=S)C=C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)
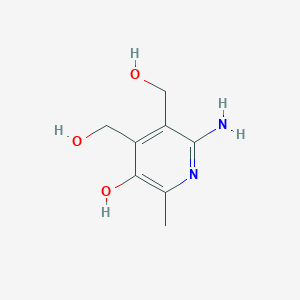
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)

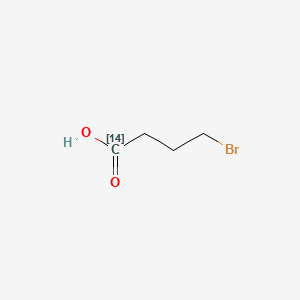
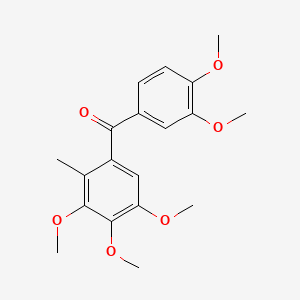
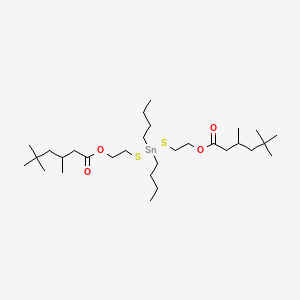


![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)
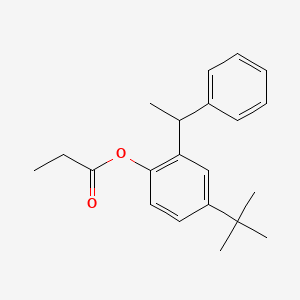
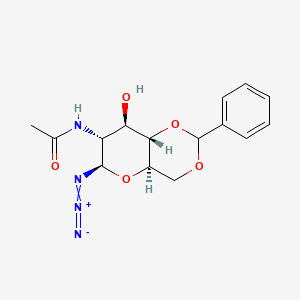
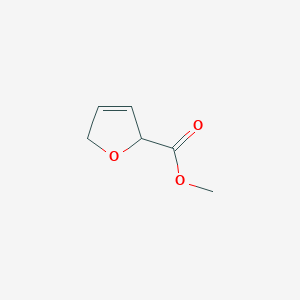
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
